Cas no 886907-93-3 (3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)

3-Methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2-(methylsulfanyl)phenyl group and an N-linked 3-methylbenzamide moiety. This structure confers potential utility in medicinal chemistry and agrochemical research due to its heterocyclic framework, which is known for bioactivity. The methylsulfanyl and benzamide substituents may enhance binding affinity and metabolic stability, making it a candidate for further pharmacological evaluation. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically used in research settings for investigating enzyme inhibition or receptor modulation. Proper handling and storage under inert conditions are recommended to maintain stability.
3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide structure
886907-93-3 structure
Product Name:3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
CAS No:886907-93-3
MF:C17H15N3O2S
MW:325.384902238846
CID:5476996
Update Time:2025-06-08

3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-methyl-N-[5-[2-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]-
    • 3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
    • Inchi: 1S/C17H15N3O2S/c1-11-6-5-7-12(10-11)15(21)18-17-20-19-16(22-17)13-8-3-4-9-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
    • InChI Key: KYKARDDPPIDMKC-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC=C2SC)O1)(=O)C1=CC=CC(C)=C1

3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Pricemore >>

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Additional information on 3-methyl-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide

Comprehensive Analysis of 3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 886907-93-3): Structure, Applications, and Research Insights

The compound 3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 886907-93-3) is a specialized organic molecule featuring a unique 1,3,4-oxadiazole core linked to a methylsulfanylphenyl group and a 3-methylbenzamide moiety. This structural complexity grants it significant potential in pharmaceutical and agrochemical research. Recent trends in AI-driven drug discovery and green chemistry have amplified interest in such heterocyclic compounds, particularly for their bioactivity and molecular docking compatibility.

Researchers are increasingly exploring 886907-93-3 due to its oxadiazole scaffold, a motif known for antimicrobial, anti-inflammatory, and antitumor properties. The methylsulfanyl substituent enhances lipophilicity, potentially improving cell membrane permeability—a critical factor in drug bioavailability. Computational studies suggest this compound may interact with enzyme targets like COX-2 or kinases, aligning with current precision medicine initiatives. Patent databases reveal its inclusion in experimental small-molecule libraries for neurodegenerative disease research.

From a synthetic chemistry perspective, CAS 886907-93-3 exemplifies modern heterocyclic coupling strategies. Its preparation typically involves cyclocondensation of hydrazide intermediates with 2-(methylsulfanyl)benzoic acid derivatives, followed by amide bond formation with 3-methylbenzoyl chloride. Such protocols are now optimized for flow chemistry systems, reducing solvent waste—a response to growing sustainable synthesis demands. Analytical characterization via LC-MS and NMR confirms high purity (>98%), meeting ICH guidelines for preclinical studies.

The compound’s structure-activity relationship (SAR) is under investigation for cancer therapeutics, with particular attention to its potential as a PARP inhibitor or HDAC modulator. These applications resonate with trending searches on "targeted cancer drugs 2024" and "oxadiazole anti-metastasis". Notably, its logP value (predicted at 3.2) positions it within Lipinski’s rule of five, making it a viable candidate for oral drug formulation development.

Industrial interest in 3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide extends to crop protection formulations. The methylsulfanyl group may confer pesticidal activity against resistant insect strains, addressing food security challenges. Regulatory assessments confirm its absence from EPA hazardous lists, facilitating agrochemical R&D. Stability studies show degradation only above 300°C, suggesting compatibility with polymer-based delivery systems—a hot topic in controlled-release technology forums.

Future directions include exploring 886907-93-3 derivatives via combinatorial chemistry, with machine learning models predicting enhanced target selectivity. These approaches align with high-throughput screening methodologies dominating recent ACS publications. As the scientific community prioritizes fragment-based drug design, this compound’s modular structure offers versatile lead optimization opportunities—answering frequent queries about "next-gen heterocyclic scaffolds" in medicinal chemistry.

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